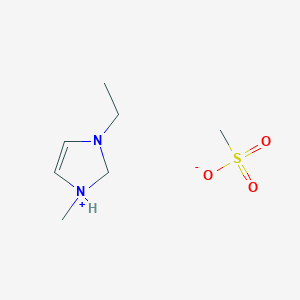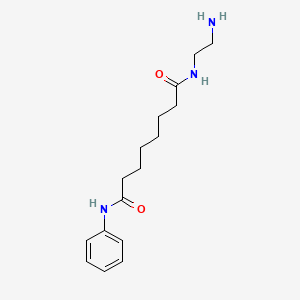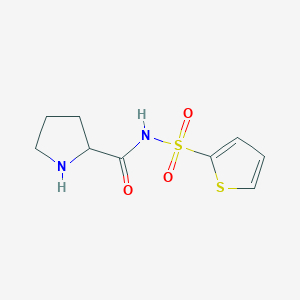
N-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Thiophenesulfonyl)-L-prolinamide: is a compound that features a thiophene ring substituted with a sulfonyl group and an L-prolinamide moiety. Thiophene derivatives are known for their diverse applications in pharmaceuticals, organic electronics, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide typically involves the reaction of 2-thiophenesulfonyl chloride with L-prolinamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
-
Starting Materials:
- 2-Thiophenesulfonyl chloride
- L-Prolinamide
- Triethylamine (base)
-
Reaction Conditions:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of N-(2-Thiophenesulfonyl)-L-prolinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Thiophenesulfonyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides
Substitution: Corresponding substituted thiophene derivatives
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Thiophenesulfonyl)-L-prolinamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as therapeutic agents. N-(2-Thiophenesulfonyl)-L-prolinamide may exhibit biological activity, making it a candidate for drug development.
Industry: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of N-(2-Thiophenesulfonyl)-L-prolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene ring can participate in π-π interactions.
Comparación Con Compuestos Similares
2-Thiophenesulfonyl chloride: A precursor in the synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide.
Thiophene-2-sulfonic acid: Another thiophene derivative with similar reactivity.
L-Prolinamide: The amide derivative of proline, used in the synthesis of various compounds.
Uniqueness: N-(2-Thiophenesulfonyl)-L-prolinamide is unique due to the combination of the thiophene ring and the L-prolinamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O3S2 |
|---|---|
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3S2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8/h2,4,6-7,10H,1,3,5H2,(H,11,12) |
Clave InChI |
LGJKEXWBLODWJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


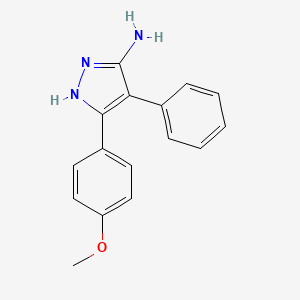
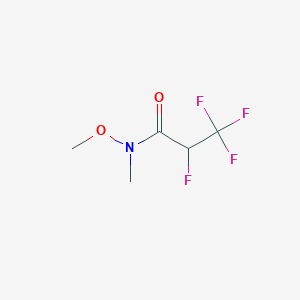
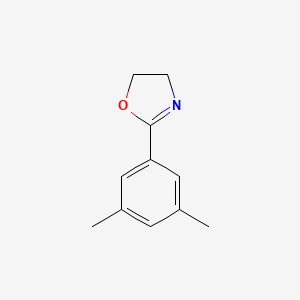
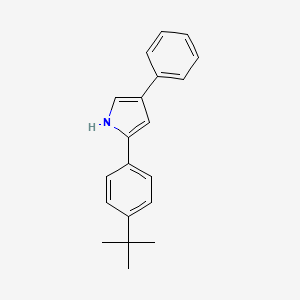
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
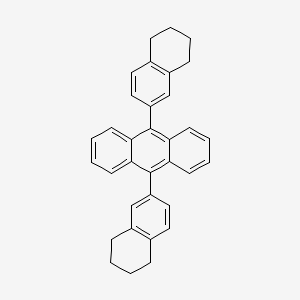

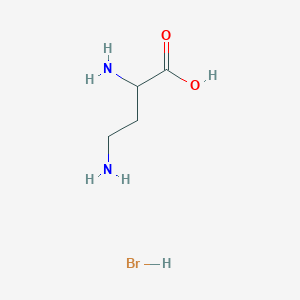
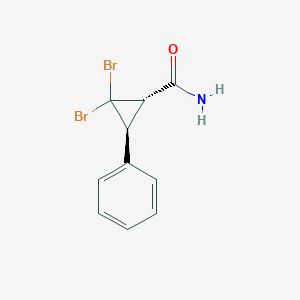

![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
